molecular formula C6H15Cl2FN2 B7964514 4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride

4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B7964514
M. Wt: 205.10 g/mol
InChI Key: HPGKUKNSIJKZDA-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a fluorine atom and a methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the fluorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-fluoro-1-methylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGKUKNSIJKZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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